Ceramide 4
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGIBMIAFISC-CQLAPORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420650 | |
| Record name | C4 Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74713-58-9 | |
| Record name | Ceramide 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C4 Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAMIDE 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Film Dispersion Method
This method involves dissolving ceramide with phospholipids (5–100 parts), cholesterol (0.5–10 parts), and additives in organic solvents (e.g., chloroform, ethanol). Rotary evaporation at 40°C forms a thin lipid film, which is hydrated with buffered surfactants (1–30% concentration) to generate liposomes. For C4 ceramide, reducing solvent polarity (e.g., using methanol-ethanol mixtures) may improve solubility during film formation.
Critical Parameters:
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Solvent Selection: Methanol and ethanol (1:1 ratio) achieve optimal dissolution for C6 ceramide, a model for shorter-chain variants.
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Hydration Buffer: Tris-HCl (pH 7.5, 20 mM) with 0.15 M NaCl ensures colloidal stability.
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Sonication: Probe ultrasonication (30 min) reduces particle size to <500 nm, essential for intravenous administration.
Organic Solvent Injection
A lipid-ceramide solution in ethanol is injected into preheated (50–60°C) surfactant-containing buffer, followed by solvent removal and homogenization. This method offers scalability, with poloxamer-based buffers enhancing C4 ceramide loading efficiency.
Case Study (C6 Ceramide):
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Injection of 250 mg C6 ceramide with 1500 mg soybean lecithin into Tris-HCl/poloxamer buffer yielded liposomes with 85% encapsulation efficiency.
Lyophilization and Stabilization Protocols
Lyophilization extends shelf life by converting liposomal suspensions into reconstitutable powders. Key steps include:
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Cryoprotectant Addition: Mannitol or trehalose (10–20 parts per 0.5–6 parts liposomes) prevents membrane rupture during freezing.
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Spray Drying: Inlet temperatures of 100–120°C produce powders with residual moisture <3%, critical for C4 ceramide’s hydrolytic stability.
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Reconstitution: Brief vortexing in aqueous buffers restores liposomal integrity without compromising encapsulation.
Quality Control and Analytical Characterization
Particle Size and Distribution
Dynamic light scattering (DLS) measurements from the patent indicate liposomes <100 nm achieve enhanced tumor penetration. For C4 ceramide, narrower size distributions (PDI <0.2) are achievable via high-pressure homogenization (5–6 cycles at 500 kPa).
Encapsulation Efficiency
Ultracentrifugation (100,000 ×g, 1 hr) followed by HPLC-UV quantification revealed >80% encapsulation for C6 ceramide. Similar protocols apply to C4 ceramide, with adjustments for its distinct chromatographic retention.
Comparative Analysis of Ceramide Liposome Formulations
Challenges in C4 Ceramide-Specific Optimization
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Acyl Chain Length Effects: Shorter C4 chains increase membrane fluidity, necessitating higher saturated phospholipid ratios (e.g., DSPC) to prevent leakage.
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Chemical Stability: C4 ceramide’s lower melting point requires lyophilization at -50°C to avoid phase separation.
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Bioactivity Retention: In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed C6 ceramide’s IC50 at 3 μg/ml in pancreatic cancer models . C4 ceramide may require dose adjustments due to altered membrane integration.
Chemical Reactions Analysis
Types of Reactions: Ceramide 4 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, which plays a role in cell signaling.
Reduction: Reduction reactions can convert ceramides back to sphingoid bases.
Substitution: Ceramides can undergo substitution reactions to form glycosphingolipids and other complex sphingolipids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Glycosyltransferases in the presence of sugar donors.
Major Products Formed:
- Ceramide-1-phosphate
- Glycosphingolipids
- Sphingomyelin
Scientific Research Applications
Skin Barrier Function and Cosmetic Applications
C4 ceramide is integral to the skin's barrier function. It contributes to moisture retention and protects against environmental stressors. Research indicates that ceramides, including C4 ceramide, are essential for maintaining skin hydration and integrity.
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Case Study: Skin Moisturizers
A study highlighted the effectiveness of ceramide-containing moisturizers in improving skin barrier function and reducing transepidermal water loss (TEWL) in individuals with dry skin conditions. The incorporation of C4 ceramide into formulations showed significant improvements in skin hydration levels over a period of four weeks . -
Research Findings
Ceramides are known to interact with keratinocytes, promoting the synthesis of proteins necessary for barrier formation. The presence of C4 ceramide enhances the production of natural moisturizing factors (NMFs), which are critical for skin health .
Pharmaceutical Applications
C4 ceramide has been investigated for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
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Case Study: Cancer Therapy
Research demonstrated that C4 ceramide can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For instance, a study found that C4 ceramide effectively inhibited the growth of breast cancer cells by promoting oxidative stress and disrupting mitochondrial function . -
Therapeutic Mechanisms
The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, making C4 ceramide a candidate for adjuvant therapies in oncology .
Neurological Applications
Emerging studies suggest that C4 ceramide may play a role in neuroprotection and neurodegenerative disease management.
- Research Insights
Ceramides are involved in neuronal signaling and have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that C4 ceramide can protect neurons from amyloid-beta toxicity, potentially slowing disease progression .
Metabolic Health
C4 ceramide has also been linked to metabolic health, particularly concerning insulin sensitivity and glucose metabolism.
- Case Study: Insulin Resistance
A clinical study investigated the relationship between ceramide levels and insulin resistance in obese individuals. Results indicated that higher levels of C4 ceramide were associated with impaired insulin signaling pathways, suggesting a potential target for improving metabolic health .
Research and Development Trends
The ongoing research into C4 ceramide encompasses various aspects such as:
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Metabolic Engineering
Advances in biotechnology have enabled the production of C4 ceramide using engineered yeast strains, enhancing sustainability and accessibility for research and commercial applications . -
Small Molecule Inhibitors
Investigations into small molecule inhibitors targeting ceramide biosynthesis pathways show promise for developing new therapeutic strategies against diseases linked to sphingolipid metabolism .
Mechanism of Action
Ceramide 4 exerts its effects by participating in the synthesis of ceramides, which are crucial for maintaining the structural integrity of cell membranes. It catalyzes the N-acylation of sphingoid bases with fatty acids, forming ceramides. These ceramides then participate in various cellular processes, including apoptosis, cell cycle regulation, and maintaining the skin barrier . The molecular targets and pathways involved include the Akt pathway, which is influenced by ceramide levels and plays a role in insulin signaling and cell survival .
Comparison with Similar Compounds
Comparison with Similar Ceramide Compounds
Ceramides vary in acyl chain length, hydroxylation status, and sphingoid base structure, leading to distinct biological roles. Below is a comparative analysis of C4 Ceramide and key endogenous ceramides:
Table 1: Structural and Functional Comparison of Ceramide Species
Key Differences:
Chain Length and Permeability :
- Short-chain ceramides (e.g., C4) exhibit higher cellular uptake due to reduced hydrophobicity, making them ideal for experimental manipulation .
- Long-chain ceramides (e.g., Cer24:0) integrate into lipid rafts, influencing membrane stability and signaling .
Functional Divergence :
- Apoptosis : C4 and Cer16:0 induce apoptosis, but Cer24:0 counteracts this effect .
- Metabolic Effects : Cer16:0 and Cer18:0 correlate with insulin resistance, while Cer24:0 improves metabolic outcomes .
- Cardiovascular Impact : Cer24:1 and Cer18:0 are biomarkers for ACS-DM (acute coronary syndrome with diabetes), whereas Cer24:0 is cardioprotective .
Disease Associations: C4 Ceramide: Primarily studied in cancer and cystic fibrosis due to its cytotoxic and CFTR-modulating properties . Skin Ceramides: Endogenous ceramides in the stratum corneum (e.g., α-hydroxy fatty acid-linked species) are critical for skin barrier function, differing structurally from C4 Ceramide .
Table 2: Metabolic and Signaling Pathways Influenced by Ceramides
| Pathway | C4 Ceramide | Cer16:0/Cer18:0 | Cer24:0/Cer24:1 |
|---|---|---|---|
| Apoptosis | Strong induction | Moderate induction | Cer24:0 inhibits |
| Insulin Signaling | Indirect modulation | Promotes resistance | Cer24:0 improves |
| Inflammation | Suppresses IL-4 | Pro-inflammatory | Cer24:1 promotes |
| Membrane Dynamics | Disrupts membranes | Stabilizes lipid rafts | Stabilizes lipid rafts |
Mechanistic Insights from Research
- Chain-Length Specificity : Studies highlight that ceramide effects are chain-length-dependent. For example, Cer16:0 activates pro-apoptotic kinases like JNK, while Cer24:0 enhances anti-apoptotic Bcl-2 expression .
- C4 Ceramide in Therapy : Its ability to bypass metabolic degradation (common in long-chain ceramides) makes it a candidate for targeted therapies, though its short half-life limits clinical use .
Biological Activity
C4 ceramide, a specific sphingolipid, is recognized for its significant biological activities, influencing various cellular processes such as apoptosis, cell proliferation, and inflammation. This article delves into the biological activity of C4 ceramide, supported by recent research findings, case studies, and relevant data tables.
Overview of Ceramides
Ceramides are a class of bioactive sphingolipids composed of a sphingosine backbone linked to a fatty acid. They play crucial roles in cell signaling and membrane structure. Among the different ceramide species, C4 ceramide (Cer(d18:1/4:0)) has garnered attention due to its unique properties and potential therapeutic applications.
Biological Functions of C4 Ceramide
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Cell Proliferation and Apoptosis :
- C4 ceramide has been shown to induce apoptosis in various cell types. It acts as a second messenger in signaling pathways triggered by stress factors such as TNF-alpha, leading to programmed cell death. Research indicates that ceramides can activate caspases, which are critical enzymes in the apoptotic pathway .
- Inflammation and Immune Response :
- Metabolic Regulation :
Case Study 1: Ceramide Levels in Cardiovascular Disease
A study conducted by Laaksonen et al. demonstrated that specific ceramide species, including C4 ceramide, correlate with cardiovascular disease (CVD) risk. The research found that elevated serum levels of certain ceramides predict major adverse cardiac events more effectively than traditional markers like LDL cholesterol .
| Ceramide Species | Association with CVD | Predictive Power |
|---|---|---|
| Cer(d18:1/4:0) | Positive correlation | High |
| Cer(d18:1/16:0) | Positive correlation | Moderate |
| Cer(d18:1/24:1) | Positive correlation | High |
Case Study 2: Impact on Insulin Resistance
Another significant study explored the impact of C4 ceramide on insulin sensitivity in obese individuals. The findings indicated that higher levels of C4 ceramide were associated with decreased insulin sensitivity and increased risk for type 2 diabetes mellitus .
C4 ceramide exerts its biological effects through several mechanisms:
- Modulation of Signaling Pathways : It interacts with various proteins involved in cell signaling, influencing pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Membrane Dynamics : By altering membrane fluidity and organization, C4 ceramide can affect receptor localization and function, thereby modulating cellular responses to external stimuli .
- Formation of Membrane Rafts : Ceramides are integral components of lipid rafts, which serve as platforms for signaling molecules. This localization enhances the efficiency of signal transduction processes.
Research Findings
Recent research has focused on the synthesis and regulation of C4 ceramide within cells. Key findings include:
- Synthesis Pathways : C4 ceramide is synthesized via the action of specific ceramide synthases (CerS), which determine the acyl chain length during synthesis. The regulation of these enzymes is critical for maintaining cellular homeostasis .
- Inhibition Studies : Inhibitors targeting ceramide synthesis have shown promise in reversing lipid-induced insulin resistance, suggesting therapeutic potential for conditions like obesity and diabetes .
Q & A
Q. What frameworks ensure ethical sourcing and use of C4 Ceramide in animal studies?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Use minimal effective doses to reduce animal suffering, and prioritize in vitro models for preliminary toxicity screening. Document Institutional Animal Care and Use Committee (IACUC) approvals in all publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
